N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-phenylpropanamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-phenylpropanamide is an organic compound that features a bithiophene core, which is a common motif in organic electronics and materials science. The compound is characterized by its unique structure, which includes a bithiophene unit linked to a phenylpropanamide moiety. This structure imparts specific electronic and chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-phenylpropanamide typically involves several key steps:
Formation of 2,2’-bithiophene: This can be achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling, where 2-halothiophenes are reacted with boronic acids or esters in the presence of a palladium catalyst.
Alkylation: The bithiophene unit is then alkylated to introduce the ethyl group, often using alkyl halides under basic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the alkylated bithiophene with 3-phenylpropanoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The bithiophene unit can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: Another thiophene-based compound with different electronic properties and applications.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-phenylpropanamide stands out due to its unique combination of a bithiophene core and a phenylpropanamide moiety, which imparts enhanced electronic properties and potential bioactivity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-phenyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS2/c21-19(11-8-15-5-2-1-3-6-15)20-13-12-16-9-10-18(23-16)17-7-4-14-22-17/h1-7,9-10,14H,8,11-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERXLOLMSZXKEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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